molecular formula C12H16N2 B1296946 2-(2,2-dimethylpropyl)-1H-benzimidazole CAS No. 136670-88-7

2-(2,2-dimethylpropyl)-1H-benzimidazole

Cat. No.: B1296946
CAS No.: 136670-88-7
M. Wt: 188.27 g/mol
InChI Key: CVJIEBDNQRFHOR-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a benzimidazole core with a 2,2-dimethylpropyl substituent, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethylpropyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method is the reaction of o-phenylenediamine with 2,2-dimethylpropanoic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding benzimidazole N-oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylpropyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the benzimidazole ring.

Comparison with Similar Compounds

    2-(2,2-Dimethylpropyl)cyclopentane: Shares the 2,2-dimethylpropyl group but differs in the core structure.

    Benzene, (2,2-dimethylpropyl)-: Contains a benzene ring with a 2,2-dimethylpropyl substituent.

Uniqueness: 2-(2,2-Dimethylpropyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical reactivity and biological activity compared to other compounds with similar substituents. The presence of the benzimidazole ring allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(2,2-dimethylpropyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,3)8-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJIEBDNQRFHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342626
Record name 2-(2,2-dimethylpropyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136670-88-7
Record name 2-(2,2-dimethylpropyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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